Product packaging for N-De[2-(methylsulfonyl)ethyl] Lapatinib(Cat. No.:CAS No. 697299-82-4)

N-De[2-(methylsulfonyl)ethyl] Lapatinib

Cat. No.: B193487
CAS No.: 697299-82-4
M. Wt: 474.9 g/mol
InChI Key: NQHFMDSFFGTFSK-UHFFFAOYSA-N
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Description

Contextualizing Lapatinib's Metabolic Landscape in Drug Development Research

Lapatinib (B449), a potent dual tyrosine kinase inhibitor, targets the epidermal growth factor receptor (EGFR or ErbB1) and human epidermal growth factor receptor 2 (HER2 or ErbB2). nih.govdrugbank.com It is primarily used in the treatment of HER2-positive breast cancer. nih.gov The biotransformation of Lapatinib in the body is extensive, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8. tga.gov.auresearchgate.net This metabolic process results in a variety of metabolites through three main pathways: O-dealkylation, N-dealkylation, and N-hydroxylation. nih.govguidetopharmacology.org

Significance of Metabolites in Preclinical Pharmacology and Toxicology Research

The study of drug metabolites is a critical component of preclinical pharmacology and toxicology. longdom.org It allows researchers to identify and characterize the chemical entities to which the body is exposed following drug administration. This is essential for several reasons:

Understanding Efficacy and Toxicity: Metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. longdom.org Conversely, some metabolites can be reactive and bind to cellular macromolecules, leading to toxicity. longdom.org The formation of reactive metabolites is a significant concern in drug development as it can be a primary cause of idiosyncratic drug-induced organ injury, such as hepatotoxicity. researchgate.net

Informing Clinical Trial Design: A thorough understanding of a drug's metabolic profile in preclinical species helps in designing safer and more informative clinical trials in humans. By identifying potentially toxic metabolites early on, researchers can develop strategies to monitor for and mitigate these risks in patients.

Guiding Drug Optimization: If a metabolite is found to have undesirable properties, medicinal chemists can attempt to modify the parent drug's structure to alter its metabolic pathway and minimize the formation of the problematic metabolite.

The field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, has become an invaluable tool in toxicology and safety pharmacology. nih.gov It provides insights into the biochemical perturbations caused by a drug and its metabolites, helping to elucidate mechanisms of toxicity and identify predictive biomarkers of adverse effects.

Research Rationale for Investigating N-De[2-(methylsulfonyl)ethyl] Lapatinib

The specific focus on this compound stems from its identity as a major metabolite formed through the N-dealkylation pathway of Lapatinib, a process primarily catalyzed by the CYP3A4 enzyme. longdom.orgoup.com Research has indicated that this particular metabolite may play a significant role in the toxicological profile of Lapatinib.

Recent in vitro studies have provided compelling evidence for the cytotoxic potential of this compound. One study directly compared the cytotoxicity of Lapatinib with its three main metabolites: O-dealkylated lapatinib, N-dealkylated lapatinib (this compound), and N-hydroxy lapatinib. The findings revealed that N-dealkylated lapatinib was more toxic than the parent drug and the other metabolites in various hepatic cell lines, including primary human hepatocytes. researchgate.net This heightened toxicity is a critical finding, as it suggests that the formation of this metabolite could be a contributing factor to the hepatotoxicity observed in some patients treated with Lapatinib. oup.comresearchgate.net

The investigation into this compound is therefore driven by the need to:

Fully characterize its pharmacological and toxicological properties.

Understand the mechanisms by which it exerts its cytotoxic effects.

Explore potential inter-individual variability in its formation, which could explain differences in patient susceptibility to adverse effects.

By focusing on this key metabolite, researchers aim to build a more complete picture of Lapatinib's action in the body, ultimately contributing to the safer and more effective use of this important anticancer agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20ClFN4O2 B193487 N-De[2-(methylsulfonyl)ethyl] Lapatinib CAS No. 697299-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)32-26-21-11-17(4-7-23(21)30-15-31-26)24-9-6-20(13-29)34-24/h1-12,15H,13-14,29H2,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHFMDSFFGTFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620660
Record name 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697299-82-4
Record name N-Dealkylated lapatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697299824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEALKYLATED LAPATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MG3HT6C36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation and Formation Pathways of N De 2 Methylsulfonyl Ethyl Lapatinib

N-Dealkylation as a Primary Metabolic Route of Lapatinib (B449) in Vitro

In vitro studies have been instrumental in identifying N-dealkylation as a significant route in the metabolism of lapatinib. nih.govnih.gov This process involves the removal of the N-[2-(methylsulfonyl)ethyl] group from the parent lapatinib molecule.

Enzymatic Catalysis by Cytochrome P450 Isoforms (CYP3A4, CYP3A5, CYP2C19, CYP2C8) in Metabolic Studies

The biotransformation of lapatinib is predominantly mediated by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 playing the primary roles. drugbank.comguidetopharmacology.org Minor contributions also come from CYP2C19 and CYP2C8. drugbank.comguidetopharmacology.org These enzymes catalyze the oxidative N-dealkylation of lapatinib. nih.gov

Research using human recombinant P450 enzymes has demonstrated that while both CYP3A4 and CYP3A5 are involved in lapatinib metabolism, they exhibit different selectivities. nih.gov CYP3A4 has been shown to form the N-dealkylated metabolite of lapatinib to a greater extent compared to CYP3A5, which displays a preference for the O-dealkylation pathway. nih.gov Specifically, studies have reported markedly higher levels of the N-dealkylated product formed by CYP3A4 than by CYP3A5. nih.gov

The involvement of these specific CYP isoforms highlights the complexity of drug metabolism and the potential for inter-individual variability in lapatinib clearance and metabolite formation, given the known genetic polymorphisms in these enzymes. researchgate.net

Relative Contribution of N-Dealkylation to Overall Lapatinib Metabolism in Preclinical Models

In preclinical in vitro models, N-dealkylation is one of the three major metabolic routes for lapatinib, alongside O-dealkylation and N-hydroxylation. nih.govnih.gov While it is a primary pathway, the exact quantitative contribution relative to other metabolic routes can vary depending on the specific in vitro system and the enzymatic activity present. nih.gov Studies with human liver microsomes (HLMs) and individual P450 enzymes have been crucial in dissecting the relative importance of each metabolic pathway. nih.govnih.gov For instance, at early time points in incubations with recombinant CYP3A4, the formation of the N-dealkylated metabolite was comparable to the O-dealkylated and N-hydroxylated products. nih.gov

In Vitro Metabolic Models for Elucidating N-De[2-(methylsulfonyl)ethyl] Lapatinib Formation

To understand the formation of this compound, researchers employ various in vitro models that mimic human liver metabolism.

Human Recombinant UGTs and P450s: The use of human recombinant P450 enzymes, particularly CYP3A4 and CYP3A5 expressed in systems like baculovirus-infected insect cells, allows for precise characterization of the kinetics and selectivity of individual enzymes in forming the N-dealkylated metabolite. nih.govnih.gov This approach has been fundamental in confirming the primary role of CYP3A4 and CYP3A5 in lapatinib's oxidative metabolism. nih.gov

Primary Human Hepatocytes: Considered the "gold standard" for in vitro drug metabolism studies, primary human hepatocytes provide the most physiologically relevant model. They contain a full complement of uptake and efflux transporters, as well as phase I and phase II drug-metabolizing enzymes, offering a comprehensive view of lapatinib's biotransformation, including the formation of this compound. researchgate.net

Quantitative Analysis of this compound Levels in Preclinical In Vitro Systems

In studies using human liver microsomes and recombinant P450 enzymes, the formation of the N-dealkylated metabolite has been quantitatively measured over time. nih.gov For example, research has shown that none of the oxidative metabolites of lapatinib, including the N-dealkylated form, account for more than 10% of the lapatinib concentration in plasma or 14% of the dose recovered in feces, indicating extensive metabolism to multiple minor metabolites. drugbank.com

Table 1: Key Enzymes in N-Dealkylation of Lapatinib

Enzyme Role in N-Dealkylation Key Findings
CYP3A4 Primary Markedly higher formation of N-dealkylated metabolite compared to CYP3A5. nih.gov
CYP3A5 Primary Also contributes to N-dealkylation, but shows more selectivity for O-dealkylation. nih.gov
CYP2C19 Minor Contributes to a lesser extent to the overall metabolism of lapatinib. drugbank.comguidetopharmacology.org
CYP2C8 Minor Contributes to a lesser extent to the overall metabolism of lapatinib. drugbank.comguidetopharmacology.org

Table 2: In Vitro Models for Studying Lapatinib Metabolism

Model Description Relevance to this compound Formation
HepG2/HepaRG Cells Human liver carcinoma cell lines. Allow for the study of metabolite formation in a cellular context with expressed metabolic enzymes. nih.govmdpi.com
Human Recombinant P450s Individually expressed cytochrome P450 enzymes. Enable precise kinetic analysis of specific enzymes involved in N-dealkylation. nih.govnih.gov
Primary Human Hepatocytes Isolated liver cells from human donors. Provide the most physiologically relevant in vitro system for studying the complete metabolic profile. researchgate.net

Preclinical Pharmacological and Cellular Activities of N De 2 Methylsulfonyl Ethyl Lapatinib

Comparative Analysis of Receptor Tyrosine Kinase Inhibition Profile

Limited publicly available information exists regarding the specific enzymatic activity of N-De[2-(methylsulfonyl)ethyl] Lapatinib (B449), a metabolite of Lapatinib. While Lapatinib is a well-documented dual inhibitor of both Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), detailed comparative data for its N-dealkylated metabolite is not readily found in peer-reviewed literature. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR/HER1) Inhibition Studies

Specific IC50 values and detailed kinetic studies for N-De[2-(methylsulfonyl)ethyl] Lapatinib against EGFR are not extensively reported in publicly accessible scientific literature. For the parent compound, Lapatinib, its potent inhibitory action against EGFR is a key component of its antitumor activity. nih.gov However, a direct comparison of the inhibitory potential of this specific metabolite is not available.

Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) Inhibition Studies

Similarly, the precise inhibitory activity of this compound against HER2/ErbB2 has not been detailed in available research. Lapatinib's efficacy is largely attributed to its strong inhibition of HER2, but it remains unclear from existing public data how the N-dealkylation affects this activity. nih.gov

Impact on Downstream Signaling Pathways in Cellular Models (e.g., MAPK, PI3K/AKT)

The direct impact of this compound on downstream signaling pathways such as the MAPK and PI3K/AKT cascades has not been specifically elucidated in published studies. For Lapatinib, inhibition of EGFR and HER2 leads to the downregulation of these critical cell survival and proliferation pathways. nih.gov However, whether the N-dealkylated metabolite retains, loses, or has altered activity in modulating these pathways is not documented.

Investigating Potential Roles in Resistance Mechanisms to Lapatinib

The role of this compound in the development of resistance to the parent drug, Lapatinib, is an area that requires further investigation.

Metabolic Reprogramming in Lapatinib-Resistant Cells

There is no specific information available in the public domain that directly links the metabolite this compound to metabolic reprogramming in Lapatinib-resistant cells. Research into Lapatinib resistance has explored various mechanisms, including the activation of alternative signaling pathways, but the specific role of its metabolites in this process is not well-defined. nih.gov

Cross-Resistance or Synergistic Effects with Other Targeted Agents in In Vitro Models

A comprehensive review of available scientific literature reveals a lack of published studies investigating the cross-resistance or synergistic effects of this compound with other targeted agents in in vitro models. Research has predominantly focused on the parent compound, Lapatinib, examining its combination with various therapeutic agents and the mechanisms underlying resistance to it.

While studies have identified this compound as a metabolite of Lapatinib and have characterized some of its independent biological activities, data on its specific interactions with other targeted cancer therapies is not present in the current body of scientific evidence. Therefore, no detailed research findings or data tables on the synergistic or cross-resistance profile of this particular metabolite can be provided at this time.

Advanced Analytical Methodologies for N De 2 Methylsulfonyl Ethyl Lapatinib Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and quantification of N-De[2-(methylsulfonyl)ethyl] Lapatinib (B449) from its parent drug and other metabolites. These methods offer the high resolution necessary to distinguish between structurally similar compounds in complex mixtures.

Methodologies for the analysis of Lapatinib and its metabolites often employ reverse-phase chromatography. A common choice for the stationary phase is a C18 column, such as an Acquity UPLC BEH C18 or an Agilent Zorbax SB-C18 column. longdom.orgnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent. For instance, a mobile phase may be composed of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). longdom.org

A typical linear gradient program for UPLC analysis might start with a low percentage of the organic solvent (e.g., 2% B), which is then ramped up to a high percentage (e.g., 95% B) over several minutes to elute the compounds of interest. longdom.org The flow rates are optimized for the specific column dimensions and particle size, with UPLC systems operating at higher pressures and often using sub-2 µm particle columns for enhanced resolution and speed. For example, a flow rate of 45 µL/min has been used with a 1.0 mm internal diameter column. longdom.org In other HPLC applications, a flow rate of 1.0 mL/min is common for standard 4.6 mm columns. nih.gov

The following table summarizes typical chromatographic conditions used for the analysis of Lapatinib and its metabolites:

ParameterExample Condition 1 (UPLC) longdom.orgExample Condition 2 (HPLC) nih.gov
Column Acquity UPLC BEH C18 (1.0x100 mm, 1.7 µm)Agilent Zorbax SB-C18 (2.1 mm × 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Trifluoroacetic Acid
Flow Rate 45 µL/min0.3 mL/min
Gradient Linear gradient from 2% to 95% BIsocratic at 15% B, then linear gradient to 95% B

Mass Spectrometry (MS) Based Quantification and Metabolite Identification (e.g., LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification and identification of N-De[2-(methylsulfonyl)ethyl] Lapatinib. This technique provides a high degree of certainty in the measurements due to its ability to select a specific precursor ion and monitor its fragmentation into product ions.

For the analysis of this compound, which is the O-dealkylated metabolite of Lapatinib, tandem mass spectrometers are typically operated in the positive ion electrospray ionization (ESI) mode. nih.gov The quantification is achieved using multiple reaction monitoring (MRM), which offers high selectivity and sensitivity. nih.govnih.gov In MRM, the first quadrupole selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the collision cell, and a specific fragment ion (product ion) is monitored by the third quadrupole.

The specific mass transition for O-debenzylated Lapatinib (this compound) has been reported as m/z 473 → 350. nih.gov The parent drug, Lapatinib, is monitored using the transition m/z 581 → 365. nih.gov The optimization of MS parameters such as cone voltage and collision energy is crucial for achieving the best sensitivity for each analyte. For example, a cone voltage of 60 V and a collision energy of 30 V have been utilized in methods for Lapatinib and its metabolites. nih.gov

The high-resolution power of modern mass spectrometers, such as the Q Exactive Plus, allows for the identification of protonated ions with high mass accuracy, often with a measurement error of less than 1 ppm. longdom.org This is a key factor in metabolism studies for the confident identification of new metabolites. longdom.org

Development and Validation of Robust Research Assays

The development and validation of bioanalytical methods are critical to ensure the reliability and accuracy of the data generated in research studies. The validation process for assays quantifying this compound follows established guidelines and includes the assessment of specificity, selectivity, linearity, precision, accuracy, and the limits of detection and quantitation.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and matrix components. In the context of this compound, the assay must be able to distinguish it from Lapatinib and its other metabolites. This is typically achieved through a combination of chromatographic separation and the high selectivity of MRM in LC-MS/MS. nih.govnih.gov For instance, representative LC-MS/MS chromatograms can be used to demonstrate the separation of Lapatinib and its metabolites, with specific precursor-to-product ion transitions ensuring that there is no interference at the retention time of the analyte of interest. nih.gov

A validated method must demonstrate linearity over a defined concentration range. For Lapatinib, calibration curves have been shown to be linear over ranges such as 2.50-1000 ng/mL in human plasma and 5–500 ng mL−1 in rat liver microsomes. nih.govnih.gov The linearity is typically evaluated by a regression analysis, with a correlation coefficient (r²) greater than 0.99 being desirable. nih.gov

Precision and accuracy are assessed at multiple concentration levels (low, medium, and high quality control samples). Precision is a measure of the random error and is expressed as the coefficient of variation (CV), while accuracy reflects the closeness of the measured value to the true value and is expressed as the percentage of deviation. For bioanalytical methods, the intra- and inter-day precision and accuracy should generally be within ±15%. nih.gov

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a validated LC-MS/MS assay for Lapatinib, the lower limit of quantification (LLOQ) has been reported to be as low as 1 ng/mL in plasma and 5 ng/g in tissues. nih.gov Another study reported an LLOQ for Lapatinib of 2.50 ng/mL in human plasma. nih.gov For a simultaneous determination method, the LOD and LOQ for Lapatinib in a rat liver microsome matrix were found to be 2.66 and 8.051 ng mL−1, respectively. nih.gov

The following table provides an example of validation parameters for a Lapatinib assay:

Validation ParameterReported Value/RangeBiological Matrix
Linearity Range 2.50-1000 ng/mL nih.govHuman Plasma
Correlation Coefficient (r²) ≥ 0.9999 nih.govRat Liver Microsomes
Accuracy 95.61 ± 4.60 % nih.govPlasma
Precision (CV) 1.97 % nih.govPlasma
LLOQ 1 ng/mL nih.govPlasma

Application in Complex Biological Matrices (e.g., cell lysates, tissue homogenates, in vitro incubation systems)

The validated analytical methods are applied to quantify this compound in various complex biological matrices to understand its formation, distribution, and further metabolism.

Cell Lysates: In vitro studies using cell lines, such as the human hepatic cell line HepaRG, are valuable for investigating the metabolic pathways of drugs. nih.gov The formation of this compound (referred to as O-debenzylated lapatinib or LAP-OH in some studies) and its subsequent reactive metabolites can be monitored in cell lysates following incubation with Lapatinib. nih.gov Sample preparation typically involves protein precipitation to extract the analytes from the cellular components before LC-MS/MS analysis. nih.gov

Tissue Homogenates: To understand the distribution of metabolites in different organs, tissues such as the liver, kidney, and intestine are homogenized. nih.gov The extraction of this compound from these homogenates is often performed using protein precipitation with a solvent like acetonitrile. nih.gov The validated LC-MS/MS method can then be used to quantify the metabolite concentrations in these tissues. nih.gov

In Vitro Incubation Systems: Human liver microsomes are a standard in vitro model to study phase I metabolism, including the formation of this compound, which is primarily catalyzed by CYP3A4 and CYP3A5. fda.govnih.gov These incubations typically contain liver microsomes, the substrate (Lapatinib), and necessary cofactors like NADPH. nih.gov The reaction is quenched at various time points, and the formation of the metabolite is quantified by LC-MS/MS. nih.gov Such studies are crucial for determining the kinetics of metabolite formation and for reaction phenotyping to identify the specific enzymes involved. nih.gov

Emerging Research Perspectives and Future Directions

Exploration of Undiscovered Biological Activities of N-De[2-(methylsulfonyl)ethyl] Lapatinib (B449)

While the primary focus has been on the pharmacological activity of Lapatinib, the potential for its metabolites to possess their own biological effects—both beneficial and detrimental—is an area ripe for exploration. Currently, there is a significant gap in the literature concerning the specific, undiscovered biological activities of N-De[2-(methylsulfonyl)ethyl] Lapatinib.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insights

To unravel the complex biological implications of this compound, researchers are turning to advanced analytical techniques. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to gain comprehensive mechanistic insights into how this metabolite affects cellular function. nih.govbiorxiv.orgnih.gov

Proteomics , the large-scale study of proteins, can be employed to identify changes in the cellular proteome following exposure to this compound. nih.govbiorxiv.orgnih.gov This could reveal alterations in the expression or activity of proteins involved in key cellular processes, providing clues to the metabolite's mechanism of action. For example, proteomic analyses of cells treated with the parent drug, Lapatinib, have identified significant changes in the abundance of proteins involved in mitochondrial function and cellular respiration. nih.govnih.gov Similar studies focused on its N-dealkylated metabolite could pinpoint specific pathways it perturbs.

Metabolomics , the comprehensive analysis of metabolites in a biological system, can provide a snapshot of the metabolic state of cells exposed to this compound. nih.govnih.govnih.gov This could reveal disruptions in metabolic pathways that may be linked to the metabolite's biological effects. Studies on Lapatinib have already shown that it can induce metabolic reprogramming in cancer cells, affecting glucose and glutamine metabolism. nih.govnih.gov Investigating the specific metabolic signature induced by this compound could help to differentiate its effects from those of the parent drug and other metabolites.

By combining these omics approaches, researchers can build a more complete picture of the cellular response to this specific metabolite, paving the way for a better understanding of its role in both the therapeutic and toxicological profile of Lapatinib.

Development of Predictive Models for Metabolite-Mediated Effects

These models can take various forms, including:

Quantitative Structure-Activity Relationship (QSAR) models:researchgate.netresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) models: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. nih.gov A first-generation PBPK model for Lapatinib has already been developed and can be expanded to include the generation and disposition of its metabolites, which would help in predicting their concentrations in various tissues and potential for organ-specific toxicities. nih.gov

In silico toxicity prediction tools: A variety of computational tools are available to predict the potential toxicity of chemical compounds based on their structure and known toxicophores (chemical structures associated with toxicity). longdom.orgpensoft.net These tools can be used to assess the likelihood of this compound causing various types of toxicity. longdom.orgpensoft.net

The successful development and validation of such predictive models would be invaluable in early-stage drug development, allowing for the proactive design of drug candidates with more favorable metabolic profiles and reduced potential for metabolite-mediated adverse effects.

Strategic Development of Next-Generation Lapatinib Analogs with Improved Metabolic Profiles

The insights gained from studying the metabolism of Lapatinib and the biological activities of its metabolites, such as this compound, are directly informing the design of the next generation of therapeutic agents. A key goal in this area is the development of Lapatinib analogs with improved metabolic profiles, aiming to enhance therapeutic efficacy and minimize toxicity. researchgate.netnih.gov

Strategies being employed to achieve this include:

Blocking Metabolic Hotspots: By identifying the specific sites on the Lapatinib molecule that are susceptible to metabolism, medicinal chemists can make structural modifications to block these "hotspots." This can lead to increased metabolic stability, meaning the drug remains in its active form for longer and the formation of potentially reactive metabolites is reduced.

Modulating Physicochemical Properties: The solubility and other physicochemical properties of a drug can influence its absorption and metabolism. Researchers are exploring modifications to the Lapatinib structure to enhance these properties, which can lead to a more predictable and favorable pharmacokinetic profile.

Designing Prodrugs: Another approach is the design of prodrugs that are converted to the active form of the drug in the body. This can be used to control the release and targeting of the active compound, potentially improving its therapeutic index.

The overarching goal of these efforts is to create new Lapatinib analogs that retain the potent anti-cancer activity of the parent compound while being less susceptible to metabolic deactivation and the formation of metabolites that may contribute to adverse effects. This strategic approach to drug design, informed by a deep understanding of drug metabolism, holds great promise for the development of safer and more effective cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for producing N-De[2-(methylsulfonyl)ethyl] Lapatinib, and how can impurities be minimized?

  • Methodological Answer : The synthesis involves a two-stage process. In Stage 1, the free base of Lapatinib is formed via reductive amination using sodium borohydride in methanol/tetrahydrofuran under reflux. Stage 2 involves purification via activated carbon filtration and conversion to the ditosylate salt using p-toluenesulfonic acid (PTSA) in methanol. Key optimization steps include monitoring reaction completion with TLC, layer separation using ethyl acetate and sodium chloride, and dehydration with sodium sulfate. Impurities (e.g., unreacted intermediates) are minimized through solvent distillation and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment. For structural confirmation, use nuclear magnetic resonance (NMR) and mass spectrometry (MS). Method validation follows pharmacopeial guidelines, including buffer preparation (e.g., phosphate buffer at pH 3.0 or 7.1) and mobile-phase optimization (acetonitrile/methanol/water mixtures). System suitability tests, such as resolution of related compounds (e.g., methyl-N-4-[2-(5-methylpyrazine-2-carboxamido)ethyl] benzenesulfonyl carbamate), ensure reproducibility .

Q. What is the biological significance of this compound in HER2-positive cancer research?

  • Methodological Answer : As a metabolite of Lapatinib, it retains dual EGFR/HER2 kinase inhibition but may exhibit altered pharmacokinetics. Assess activity via kinase inhibition assays (IC50 values) and compare with parent Lapatinib. In vitro models (e.g., HER2-overexpressing breast cancer cell lines) should measure proliferation inhibition and downstream signaling (e.g., ERK phosphorylation). Reference standards for metabolite quantification are available (TRC D231270) .

Advanced Research Questions

Q. How can fluorescence spectroscopy and molecular dynamics (MD) simulations resolve protein-binding discrepancies for this compound?

  • Methodological Answer : Fluorescence quenching experiments using human serum albumin (HSA) or α1-acid glycoprotein (AGP) determine binding constants (Kd) and stoichiometry. Ultrafast spectroscopy (e.g., time-resolved fluorescence) identifies conformational changes in proteins. MD simulations (e.g., GROMACS/AMBER) model binding interactions, focusing on sulfonyl groups and hydrophobic pockets. Discrepancies between experimental and simulated data require validation via isothermal titration calorimetry (ITC) .

Q. What advanced strategies enable quantification of this compound in heterogeneous biological matrices?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards to account for matrix effects. Optimize extraction protocols: protein precipitation (acetonitrile/methanol) followed by solid-phase extraction (C18 columns). Validate sensitivity (LOQ < 1 ng/mL) and specificity against structurally similar metabolites (e.g., O-De(3-fluorobenzyl) Lapatinib). Cross-validate with orthogonal methods like immunoassays using anti-metabolite antibodies .

Q. How does this compound contribute to drug resistance in HER2-positive malignancies, and how can this be modeled experimentally?

  • Methodological Answer : Resistance mechanisms may involve efflux transporters (e.g., ABCB1/P-gp). Use MDCK-II cells overexpressing P-gp to measure intracellular accumulation via LC-MS. Compare with parent Lapatinib and co-administer inhibitors (e.g., verapamil). In vivo, generate resistant xenografts by chronic exposure to subtherapeutic doses. Transcriptomic profiling (RNA-seq) identifies upregulated resistance pathways (e.g., PI3K/AKT) .

Q. What experimental designs address contradictions in reported protein-binding affinities of this compound?

  • Methodological Answer : Contradictions may arise from buffer conditions (e.g., pH, ionic strength) or protein source (human vs. bovine). Standardize protocols: use PBS buffer (pH 7.4) and HSA from a single supplier (e.g., Sigma-Aldrich). Control temperature (25°C vs. 37°C) and validate via surface plasmon resonance (SPR) for real-time kinetics. Statistical analysis (e.g., ANOVA) identifies significant variables .

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N-De[2-(methylsulfonyl)ethyl] Lapatinib
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N-De[2-(methylsulfonyl)ethyl] Lapatinib

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.